molecular formula C14H14N4O4S B13416154 (6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B13416154
M. Wt: 334.35 g/mol
InChI Key: IKKCWRAYDUYERM-NOZJJQNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of amino, carbamoylpyridinium, and carboxylate groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Formation of the Bicyclic Core: This step often involves cyclization reactions under specific conditions, such as high temperature and the presence of catalysts.

    Functional Group Introduction: Amino and carbamoylpyridinium groups are introduced through nucleophilic substitution reactions, often using reagents like amines and pyridine derivatives.

    Final Modifications: The carboxylate group is typically introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamoylpyridinium group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbamoylpyridinium groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its structural similarity to certain antibiotics.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares a similar bicyclic structure and mechanism of action.

    Cephalosporin: Another β-lactam antibiotic with a similar core structure but different side chains.

    Carbapenem: Known for its broad-spectrum antibacterial activity and resistance to β-lactamase enzymes.

Uniqueness

(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C14H14N4O4S

Molecular Weight

334.35 g/mol

IUPAC Name

(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C14H14N4O4S/c15-9-12(20)18-10(14(21)22)8(6-23-13(9)18)5-17-3-1-7(2-4-17)11(16)19/h1-4,9,13H,5-6,15H2,(H2-,16,19,21,22)/t9-,13-/m1/s1

InChI Key

IKKCWRAYDUYERM-NOZJJQNGSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)[O-])C[N+]3=CC=C(C=C3)C(=O)N

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)[O-])C[N+]3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.